molecular formula C8H12N2O2 B3070900 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006473-52-4

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B3070900
CAS No.: 1006473-52-4
M. Wt: 168.19 g/mol
InChI Key: YVHCBXLFZXPSCL-UHFFFAOYSA-N
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Description

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is an organic solid with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol . It is typically supplied as a powder and should be stored at room temperature . Pyrazole-carboxylic acid derivatives are invaluable scaffolds in medicinal chemistry and drug discovery . Compounds featuring a pyrazole core conjugated with a free carboxylic acid group are frequently investigated for their potential biological activities. The carboxylic acid functionality is particularly significant as it can engage in ionic bonds and act as a hydrogen bond acceptor within enzyme active sites, while also serving as an effective ligand for zinc ions in metalloproteinases . This makes such structures promising candidates in the development of enzyme inhibitors. Specifically, research into similar 3-arylpropanoic acid derivatives bearing pyrazole motifs has demonstrated their potential as inhibitors of cyclooxygenases (COX-1/COX-2) and matrix metalloproteinases (MMPs), which are important targets in inflammation and cancer research . Furthermore, heterocyclic compounds containing a pyrazole moiety have shown potent antimicrobial properties in evaluations against various bacterial and fungal strains . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHCBXLFZXPSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: 3-Methyl vs. 4-Methyl Pyrazole: The position of the methyl group on the pyrazole ring influences steric and electronic properties. Nitro vs. Methyl Groups: The 4-nitro substituent in introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound’s methyl group (pKa ~4–5) . Chiral Centers: Amino acid derivatives like (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid () exhibit stereochemical complexity, enabling interactions with enzymes or receptors .

Physicochemical Properties

  • Solubility : The nitro-substituted analog () is less lipophilic (logP ~0.5) than the target compound (estimated logP ~1.2), impacting bioavailability .
  • Melting Points : Methyl-substituted pyrazoles (e.g., ) typically melt between 114–116°C, while nitro derivatives () have higher melting points due to stronger intermolecular forces .

Biological Activity

2-Methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS Number: 1006473-52-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxylic acid functional group, contributing to its diverse pharmacological properties.

  • Chemical Formula: C₈H₁₂N₂O₂
  • Molecular Weight: 168.2 g/mol
  • IUPAC Name: 2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid
  • Appearance: Powder
  • Storage Conditions: Room temperature

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

In a study examining monomeric alkaloids, it was found that derivatives similar to this compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting the potential for development as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structure allows it to interact with various biological pathways, potentially modulating inflammatory responses. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Neuroprotective Effects

Preliminary studies suggest that pyrazole derivatives may exhibit neuroprotective effects, possibly through the modulation of oxidative stress pathways. This activity is critical in conditions like neurodegenerative diseases where oxidative damage is prevalent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated significant activity against common pathogens, with MIC values comparable to established antibiotics .
  • Inflammation Modulation:
    Another research effort focused on the anti-inflammatory properties of pyrazole compounds. The findings highlighted that these compounds could effectively reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .
  • Neuroprotection Studies:
    Investigations into the neuroprotective effects of pyrazole derivatives revealed that they might protect neuronal cells from oxidative stress-induced apoptosis, thereby offering a therapeutic avenue for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves regioselective condensation or aza-Michael addition reactions. For example, pyrazole derivatives can be synthesized via nucleophilic substitution of methyl propanoate intermediates with 3-methyl-1H-pyrazole, followed by deprotection and acidification. Evidence from analogous compounds shows that protecting groups like benzyloxycarbonyl (Z) are used to stabilize intermediates during multi-step synthesis . Purity optimization (e.g., 97% purity) may involve recrystallization or column chromatography, as noted in catalog entries for structurally similar compounds .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : A combination of FT-IR, 1H^1H NMR, and mass spectrometry is recommended. FT-IR can identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}), while 1H^1H NMR resolves substituent positions on the pyrazole ring (e.g., aromatic protons at δ 8.39 ppm for nitro-substituted analogs) . High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, HPLC with UV detection (e.g., ≥98% purity protocols) is standard .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Analogous pyrazole-propanoic acids show limited aqueous solubility but improved stability in lyophilized form .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole substitution be addressed in synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts favorable sites for substitution. Experimentally, directing groups (e.g., nitro or methyl substituents) can guide reactivity. For example, 3-methylpyrazole derivatives show preferential substitution at the less hindered N-1 position, as observed in regioselective aza-Michael reactions .

Q. What computational tools are suitable for predicting the biological activity or binding affinity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and pharmacophore modeling can assess interactions with target proteins (e.g., enzymes or receptors). PubChem-derived descriptors (e.g., logP, topological polar surface area) help predict bioavailability. For analogs, in silico studies have identified pyrazole-propanoic acids as potential kinase inhibitors .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with relevant targets (e.g., cyclooxygenase or metalloproteases). Cell viability assays (MTT or ATP-luciferase) assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC50_{50} calculations are standard. Reference compound activity data from PubChem or ChEMBL ensures assay validity .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project framework ():

  • Physicochemical properties : Measure logKow_{ow}, hydrolysis rates, and photodegradation using OECD guidelines.
  • Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna or algae).
  • Biotic transformations : Use 14C^{14}C-labeled compound in soil microcosms to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
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2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

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